Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of benzaldehyde, methyl acetoacetate, and urea in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) under solvent-free conditions . This reaction is often promoted with microwave irradiation to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Research suggests it may have antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with various molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to inhibit ER stress and the NF-kB pathway distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-18(25)12-28-20-22-16(11-17(24)23-20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,25)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAXXZXIDFAORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(CC(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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